N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide: is a synthetic compound with the molecular formula C15H17N3O2 and a molecular weight of 271.32.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide typically involves the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are usually mild, with temperatures ranging from room temperature to 100°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous ethanol at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide can be compared with other similar compounds, such as pyrrolopyrazine derivatives . These compounds also contain nitrogen-containing heterocycles and exhibit a wide range of biological activities . this compound is unique due to its specific structural features and the presence of the isobutyramide group, which may confer distinct properties and applications.
List of Similar Compounds
Properties
IUPAC Name |
2-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10(2)15(19)16-12-5-7-13(8-6-12)20-14-9-4-11(3)17-18-14/h4-10H,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSSXTDELVLWOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.